2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide
Description
2-(3-(Furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a heterocyclic compound featuring a benzo[4,5]thieno[3,2-d]pyrimidine core fused with a furan-methyl group and an acetamide moiety substituted with a 3-(methylthio)phenyl group. The compound’s design integrates a thienopyrimidine scaffold, known for its pharmacological relevance, with electron-rich substituents (furan and methylthio groups) that may enhance binding affinity or metabolic stability.
Properties
Molecular Formula |
C24H19N3O4S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C24H19N3O4S2/c1-32-17-8-4-6-15(12-17)25-20(28)14-26-21-18-9-2-3-10-19(18)33-22(21)23(29)27(24(26)30)13-16-7-5-11-31-16/h2-12H,13-14H2,1H3,(H,25,28) |
InChI Key |
VSFHHXSCCWCEEP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can be achieved through a multi-step process involving several key reactions:
Formation of the Benzo-thieno-pyrimidine Core: This step typically involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions.
Introduction of the Furan Ring: The furan ring can be introduced through a subsequent reaction involving furan-2-carboxaldehyde and appropriate reagents under controlled conditions.
Acetamide Group Addition:
Chemical Reactions Analysis
2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide undergoes various types of chemical reactions:
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity through competitive or non-competitive binding, or modulation of receptor activity through agonistic or antagonistic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Analysis
The compound’s benzo[4,5]thieno[3,2-d]pyrimidine core differentiates it from simpler thieno[2,3-d]pyrimidines (e.g., ) and pyrido-thienopyrimidines (e.g., ). Key structural variations include:
- 3-(Methylthio)phenyl acetamide : The methylthio (-SMe) substituent provides moderate lipophilicity and electron-donating effects, contrasting with halogenated aryl groups (e.g., 2-chloro-4-methylphenyl in ) that may enhance target selectivity but reduce metabolic stability .
Table 1: Comparative Analysis of Key Parameters
Key Observations :
- The furan-methyl group in the target compound likely reduces LogP compared to the butyl group in ’s analog, balancing solubility and membrane permeability .
- ’s thienopyrimidine derivative shows modest cytotoxicity (IC50 >5 μM), suggesting that the target compound’s substituents may require optimization for improved potency .
Research Findings and Implications
- Electronic Effects : The methylthio group’s electron-donating nature may enhance π-π stacking with aromatic residues in target proteins, contrasting with halogenated analogs that rely on hydrophobic interactions .
- Metabolic Stability : The furan ring’s susceptibility to oxidative metabolism could limit bioavailability compared to saturated heterocycles (e.g., tetrahydropyran derivatives), though this remains untested .
Biological Activity
The compound 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the thieno[3,2-d]pyrimidine core and subsequent modifications to introduce functional groups such as furan and methylthio moieties. Reports indicate that derivatives of thieno[3,2-d]pyrimidines exhibit various biological activities, including anti-cancer properties.
Anticancer Properties
Research has shown that thieno[3,2-d]pyrimidines possess significant anti-proliferative effects against various cancer cell lines. For instance:
- In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that certain derivatives exhibited IC50 values indicating effective inhibition of cell growth. The most potent compounds had IC50 values ranging from 0.045 μM to 28.89 μg/mL against these cell lines .
Cytotoxicity and Safety
The cytotoxic effects of the compound were assessed using the BALB 3T3 cell line. The results indicated that various derivatives did not show significant cytotoxicity or phototoxicity at concentrations up to 4000 µg/mL . This suggests that the compound may have a favorable safety profile for further development.
The mechanism by which these compounds exert their biological effects often involves inhibition of key cellular pathways:
- Tyrosine Kinase Inhibition : Thieno[3,2-d]pyrimidines have been identified as dual inhibitors of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are critical in cancer progression .
- Tubulin Polymerization Inhibition : Some derivatives have shown to inhibit tubulin assembly, leading to apoptosis in cancer cells .
Case Studies
Several studies have focused on the biological evaluation of thieno[3,2-d]pyrimidine derivatives:
- Study on Antiproliferative Activity : A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against a panel of cancer cell lines including T-47D and HT-29. The results indicated varying degrees of activity with some compounds showing IC50 values below 1 μM .
- Safety Profile Assessment : Another investigation into the cytotoxicity of these compounds revealed no significant adverse effects on normal human mammary epithelial cells (MCF-10A), indicating a selective action towards cancerous cells .
Data Summary
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF-7 | 0.045 | Tyrosine Kinase Inhibitor |
| Compound 2 | MDA-MB-231 | 0.11 | Tubulin Polymerization |
| Compound 3 | MCF-10A | >4000 | Non-cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
